molecular formula C8H16N2O2 B2950674 2-(3-hydroxypiperidin-3-yl)-N-methylacetamide CAS No. 1785104-32-6

2-(3-hydroxypiperidin-3-yl)-N-methylacetamide

Cat. No.: B2950674
CAS No.: 1785104-32-6
M. Wt: 172.228
InChI Key: LSKKKWPDEQCRMF-UHFFFAOYSA-N
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Description

2-(3-hydroxypiperidin-3-yl)-N-methylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxypiperidin-3-yl)-N-methylacetamide typically involves the cyclization of appropriate precursors. One common method is the reduction of 3-hydroxypyridine to obtain 3-hydroxypiperidine, which can then be further reacted to form the desired compound . The reaction conditions often involve the use of reducing agents and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often employs continuous flow reactions and microwave irradiation to enhance the efficiency and yield of the synthesis . These methods allow for the large-scale production of the compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxypiperidin-3-yl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodosylbenzene for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while substitution reactions can introduce different functional groups into the piperidine ring .

Mechanism of Action

The mechanism of action of 2-(3-hydroxypiperidin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The piperidine moiety can form stable hydrophobic interactions with catalytic pockets of enzymes, influencing their activity . This interaction can lead to the modulation of various biological processes, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-hydroxypiperidin-3-yl)-N-methylacetamide include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. Its ability to form stable interactions with enzymes and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

2-(3-hydroxypiperidin-3-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-7(11)5-8(12)3-2-4-10-6-8/h10,12H,2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKKKWPDEQCRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1(CCCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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